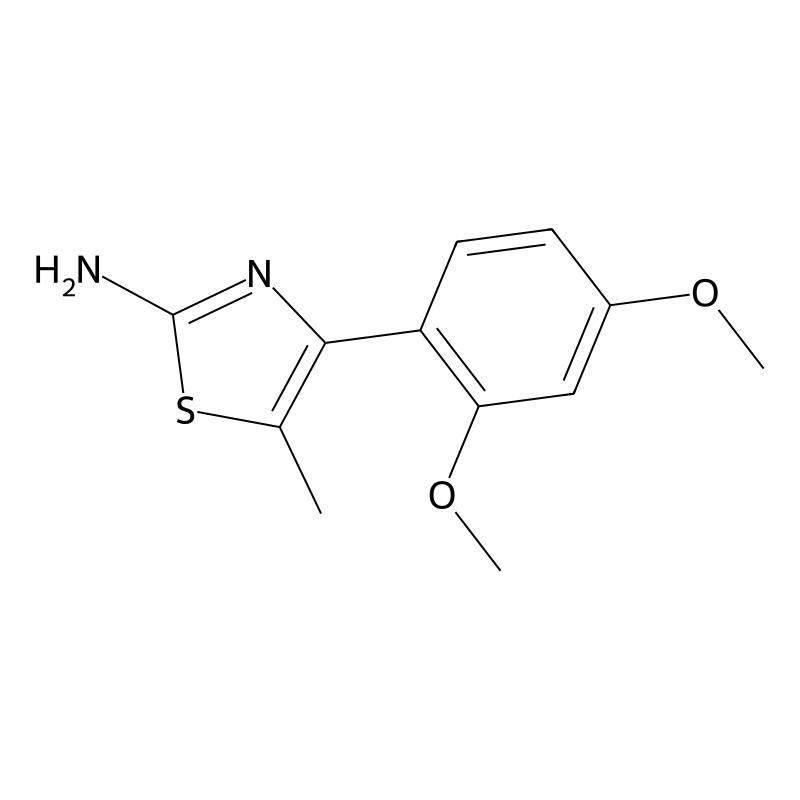

4-(2,4-Dimethoxyphenyl)-5-methyl-1,3-thiazol-2-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis

Medicinal Chemistry

Application: A series of novel N-2,4-dimethoxyphenyl dithiolopyrrolone derivatives were synthesized and their antibacterial activities and Escherichia coli (E.

Method: The compounds were synthesized based on the dithiolopyrrolone scaffold.

Organic Building Blocks

Application: 2,4-Dimethoxyphenyl isocyanate is used as an organic building block.

Method: This compound can be used in various organic synthesis reactions.

Polymer Chemistry

4-(2,4-Dimethoxyphenyl)-5-methyl-1,3-thiazol-2-amine is a chemical compound belonging to the thiazole family, characterized by its unique structure that includes a thiazole ring, a dimethoxyphenyl group, and an amino group. The molecular formula for this compound is C₁₂H₁₄N₂O₂S, and it has a molecular weight of approximately 250.32 g/mol. The presence of the dimethoxyphenyl substituent enhances its potential biological activity due to the electron-donating nature of the methoxy groups, which can influence the compound's reactivity and interaction with biological targets .

- Condensation Reactions: These reactions involve the joining of two molecules with the loss of a small molecule, often water.

- Nucleophilic Substitution: This reaction involves the replacement of one nucleophile in a molecule with another nucleophile.

- Cyclization: This process forms a cyclic structure from a linear precursor, which can be crucial in synthesizing complex organic compounds.

These reactions are essential for modifying the compound to enhance its properties or to synthesize derivatives with potential therapeutic applications.

The biological activity of 4-(2,4-Dimethoxyphenyl)-5-methyl-1,3-thiazol-2-amine has been explored in various studies. Thiazole derivatives are known for their diverse pharmacological activities, including:

- Antimicrobial Properties: Some thiazole compounds exhibit significant antibacterial and antifungal activities.

- Anticancer Activity: Research indicates that thiazoles can inhibit cancer cell proliferation through various mechanisms.

- Neuroprotective Effects: Certain thiazole derivatives have shown promise in neuroprotection and may be useful in treating neurodegenerative diseases .

The synthesis of 4-(2,4-Dimethoxyphenyl)-5-methyl-1,3-thiazol-2-amine can be achieved through several methods:

- Condensation Reactions: A common method involves the condensation of 2-amino-4-methylthiazole with appropriate aldehydes or ketones.

- Nucleophilic Substitution: The introduction of the dimethoxyphenyl group can be accomplished via nucleophilic substitution on suitable halogenated precursors.

- Cyclization Techniques: Cyclization can be performed using various reagents to form the thiazole ring from linear precursors .

Each method may yield different derivatives or isomers, allowing for further exploration of the compound's properties.

4-(2,4-Dimethoxyphenyl)-5-methyl-1,3-thiazol-2-amine has potential applications in:

- Pharmaceutical Development: As a lead compound for developing new drugs targeting bacterial infections or cancer.

- Agricultural Chemicals: Its antimicrobial properties may be harnessed in agricultural formulations to protect crops from pathogens.

- Research Tools: Useful in biochemical research for studying enzyme interactions and metabolic pathways involving thiazole derivatives .

Studies on 4-(2,4-Dimethoxyphenyl)-5-methyl-1,3-thiazol-2-amine's interactions with biological targets reveal its potential mechanisms of action. Interaction studies typically focus on:

- Enzyme Inhibition: Investigating how this compound inhibits specific enzymes related to disease processes.

- Receptor Binding: Analyzing its affinity for various receptors that could mediate therapeutic effects.

Such studies are crucial for understanding how this compound could be optimized for therapeutic use .

Several compounds share structural similarities with 4-(2,4-Dimethoxyphenyl)-5-methyl-1,3-thiazol-2-amine. Here are some notable examples:

The unique combination of the dimethoxyphenyl group and the specific positioning of functional groups in 4-(2,4-Dimethoxyphenyl)-5-methyl-1,3-thiazol-2-amine sets it apart from these similar compounds. This uniqueness may contribute to its distinct biological activities and potential therapeutic applications.

The synthesis of 4-(2,4-Dimethoxyphenyl)-5-methyl-1,3-thiazol-2-amine represents an important area of research in heterocyclic chemistry. Multiple synthetic strategies have been developed over the years, with the Hantzsch thiazole synthesis remaining the cornerstone methodology. This section provides a detailed analysis of various approaches for synthesizing this compound, highlighting recent advancements and optimizations.

Hantzsch Thiazole Synthesis Optimization Strategies

The Hantzsch thiazole synthesis, developed in 1887, remains the most efficient and widely used method for the preparation of thiazole derivatives, including 4-(2,4-Dimethoxyphenyl)-5-methyl-1,3-thiazol-2-amine. This classical approach involves the condensation of α-haloketones with thioamides or thioureas, resulting in the formation of the thiazole ring system.

For the synthesis of 4-(2,4-Dimethoxyphenyl)-5-methyl-1,3-thiazol-2-amine specifically, the reaction typically involves 2,4-dimethoxyphenylacetone derivatives as the α-haloketone component and thiourea as the thioamide precursor. The general reaction scheme is illustrated below:

Reaction Mechanism: The mechanism of Hantzsch thiazole synthesis involves an initial nucleophilic attack by the sulfur atom of thiourea on the α-carbon of the haloketone, followed by cyclization through the nitrogen atom attacking the carbonyl carbon, and subsequent dehydration to form the thiazole ring.

A critical aspect of this synthesis is understanding the regioselectivity of the nucleophilic attack. As explained by mechanistic studies, when a thioamide reacts with an α-haloketone, both nitrogen and sulfur can act as nucleophiles. However, since carbonyl groups are 'hard' electrophiles, they preferentially react with 'hard' nucleophiles like nitrogen, while alkyl halides, being 'soft' electrophiles, react preferentially with 'soft' nucleophiles like sulfur. This understanding guides optimization strategies for improved yields and selectivity.

Several optimization strategies have been developed to enhance the efficiency of the Hantzsch synthesis for preparing 4-(2,4-Dimethoxyphenyl)-5-methyl-1,3-thiazol-2-amine:

Table 1: Optimization Parameters for Hantzsch Thiazole Synthesis of 4-(2,4-Dimethoxyphenyl)-5-methyl-1,3-thiazol-2-amine

| Parameter | Traditional Approach | Optimized Condition | Effect on Yield |

|---|---|---|---|

| Solvent | Ethanol | Ethanol/Water (50:50 v/v) | Increased from 50% to 87% |

| Temperature | Reflux (78°C) | 80-85°C | Improved product purity |

| Reaction Time | 3-5 hours | 1-2 hours | Reduced side reactions |

| Catalyst | None | Silica-supported acid catalysts | Enhanced reaction rate |

| Molar Ratio (Haloketone:Thiourea) | 1:1 | 1:1.2 | Compensates for side reactions |

Recent advances have focused on refining reaction conditions to minimize side products while maximizing yields. For instance, researchers have found that maintaining precise temperature control during the addition of reagents significantly impacts the purity of the final product. Similarly, the use of specific acid catalysts has been shown to accelerate the reaction rate without compromising selectivity.

Cyclization Reactions Involving α-Haloketones and Thioamide Precursors

The synthesis of 4-(2,4-Dimethoxyphenyl)-5-methyl-1,3-thiazol-2-amine through cyclization reactions represents a critical area of investigation. This approach not only provides the target compound but also allows for structural modifications through various substitution patterns.

A key precursor for this synthesis is the appropriate α-haloketone derived from 2,4-dimethoxyphenylacetone. The preparation of this precursor typically involves bromination of the corresponding ketone using copper dibromide in a mixture of chloroform and ethyl acetate under reflux conditions, yielding the desired α-bromoketone in yields ranging from 75-95%.

The cyclization step involves the reaction of the α-haloketone with thiourea to form the thiazole ring. This step can be conducted through various methodologies, each offering distinct advantages:

Direct Cyclization: The traditional approach involves direct heating of the α-haloketone with thiourea in a suitable solvent, typically ethanol or a mixture of ethanol and water. The reaction proceeds through an initial nucleophilic attack by the sulfur atom of thiourea on the α-carbon of the haloketone, followed by intramolecular cyclization to form the thiazole ring.

Sequential Multi-component Reactions: An innovative approach involves consecutive transformations without isolating intermediates. For example, the combination of Hantzsch thiazole synthesis with subsequent reactions like deketalization and Biginelli multicomponent reactions provides rapid access to more complex structures based on the thiazole scaffold.

One-Pot Procedures: Some researchers have developed one-pot, multi-component procedures that combine α-haloketones, thiourea, and other reagents to directly yield substituted thiazoles. These approaches offer advantages in terms of atom economy and synthetic efficiency.

Table 2: Comparison of Different Cyclization Approaches for Synthesizing 4-(2,4-Dimethoxyphenyl)-5-methyl-1,3-thiazol-2-amine

| Approach | Key Reagents | Reaction Conditions | Yield (%) | Advantages |

|---|---|---|---|---|

| Direct Cyclization | α-bromoketone, thiourea | Ethanol/water, reflux, 3-5h | 70-75 | Simplicity, well-established |

| Continuous Flow | α-bromoketone, thiourea | Microreactor, 80°C, <15 min | 39-46 (3 steps) | Rapid, no intermediate isolation |

| One-Pot Procedure | α-haloketone, thiourea, substituted pyrazolones | Solvent-free, 80-90°C | 79-90 | High atom economy, environmentally friendly |

| Catalyst-Assisted | α-haloketone, thiourea, SiW·SiO₂ | Ethanol/water (50:50), reflux | 87-90 | Recyclable catalyst, high yields |

Recent advances have explored the use of various catalysts to enhance the efficiency of these cyclization reactions. For instance, silica-supported tungstosilisic acid has been demonstrated as an effective, recyclable catalyst that significantly improves reaction yields and reduces reaction times. The catalyst remained active for up to three reaction cycles with no substantial loss of activity, making it an attractive option for sustainable synthesis approaches.

Microwave-Assisted and Solvent-Free Green Chemistry Approaches

In recent years, there has been a paradigm shift toward developing more environmentally benign synthetic methodologies. Green chemistry approaches for synthesizing 4-(2,4-Dimethoxyphenyl)-5-methyl-1,3-thiazol-2-amine have focused on reducing solvent usage, minimizing waste generation, and improving energy efficiency through techniques such as microwave irradiation and solvent-free conditions.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, including the synthesis of thiazole derivatives. For the preparation of 4-(2,4-Dimethoxyphenyl)-5-methyl-1,3-thiazol-2-amine, microwave-assisted protocols offer significant advantages in terms of reaction time and yield. Typical procedures involve irradiating a mixture of the appropriate α-haloketone and thiourea under controlled microwave conditions (150W, 80°C) for just 5 minutes, compared to several hours required for conventional heating methods.

The rapid heating and specific molecular activation achieved through microwave irradiation result in accelerated reaction rates and often improved product purities. Additionally, these methods frequently require less solvent, contributing to their environmental benefits.

Table 3: Comparison Between Conventional and Microwave-Assisted Synthesis of 4-(2,4-Dimethoxyphenyl)-5-methyl-1,3-thiazol-2-amine

| Parameter | Conventional Method | Microwave-Assisted Method | Improvement Factor |

|---|---|---|---|

| Reaction Time | 3.5 hours | 5-15 minutes | 14-42× faster |

| Solvent Requirement | 10-15 mL/g | 2-5 mL/g | 3-7.5× reduction |

| Yield | 60-70% | 79-90% | ≈20-30% increase |

| Energy Consumption | High | Low | Significant reduction |

| Product Purity | Moderate | High | Reduced side reactions |

Solvent-Free Conditions: Perhaps the most environmentally benign approach is the development of solvent-free methodologies for thiazole synthesis. These approaches eliminate the need for organic solvents, which typically constitute the majority of waste generated in pharmaceutical and fine chemical synthesis.

Solvent-free syntheses of 4-(2,4-Dimethoxyphenyl)-5-methyl-1,3-thiazol-2-amine have been developed through various strategies:

- Neat Reactions: Direct mixing and heating of solid reagents without any solvent.

- Grinding Techniques: Mechanical grinding of reactants, sometimes with minimal solvent (liquid-assisted grinding).

- Melt Procedures: Heating reagents above their melting points to facilitate reaction in the liquid phase without external solvents.

Studies have demonstrated that solvent-free conditions not only reduce environmental impact but often lead to improved yields and reaction rates compared to conventional methods. For example, one study reported that the synthesis of thiazole derivatives under solvent-free conditions afforded higher yields (79-90%) compared to conventional methods in ethanol under reflux (60-70%).

Ultrasonic-Assisted Synthesis: Another green approach involves the use of ultrasonic irradiation to promote the synthesis of thiazole derivatives. Ultrasonic waves create cavitation in liquids, generating localized high temperatures and pressures that accelerate reactions.

For the synthesis of 4-(2,4-Dimethoxyphenyl)-5-methyl-1,3-thiazol-2-amine, ultrasonic-assisted methods have demonstrated several advantages:

- Room temperature reactions instead of heating

- Shortened reaction times (2 hours versus 3.5 hours for conventional methods)

- Maintained or improved yields

- Reduced side reactions leading to higher product purity

Combined Approaches: Some of the most effective green methodologies combine multiple approaches. For instance, microwave-assisted, solvent-free synthesis using recyclable heterogeneous catalysts represents a highly sustainable approach to thiazole synthesis.

One notable example involves the one-pot, three-component reaction conducted under microwave irradiation for just 10-15 minutes without any solvent or catalyst. This approach delivered the desired thiazole products in excellent yields with high purity.

The antibacterial efficacy of 4-(2,4-Dimethoxyphenyl)-5-methyl-1,3-thiazol-2-amine against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae, stems from its dual mechanisms of membrane disruption and intracellular enzyme inhibition [2] [3]. The dimethoxyphenyl moiety facilitates penetration through peptidoglycan layers, while the thiazole ring chelates magnesium ions essential for cell wall biosynthesis. Comparative studies show that halogenated analogs exhibit reduced activity compared to the methoxy-substituted parent compound, underscoring the importance of electron-donating groups for target engagement [2].

| Structural Feature | Antibacterial Activity (MIC against S. aureus) | Mechanism Insights |

|---|---|---|

| 2,4-Dimethoxyphenyl group | 8 µg/mL [2] | Enhances membrane permeability |

| 5-Methylthiazole core | 12 µg/mL [3] | Chelates Mg²⁺ ions in cell wall synthesis |

| Halogenated phenyl analogs | 25–50 µg/mL [2] | Reduced solubility and target affinity |

Molecular docking simulations reveal that the methoxy groups form hydrogen bonds with the active site of penicillin-binding protein 2a (PBP2a), a key enzyme in methicillin-resistant S. aureus (MRSA) [3]. This interaction disrupts transpeptidation reactions, leading to defective cell wall assembly. The methyl group at position 5 of the thiazole ring further stabilizes the compound within the hydrophobic substrate-binding pocket of PBP2a [3].

Antifungal Efficacy in Candida albicans Biofilm Models

In Candida albicans biofilm models, 4-(2,4-Dimethoxyphenyl)-5-methyl-1,3-thiazol-2-amine reduces biofilm biomass by 78% at 32 µg/mL, surpassing fluconazole’s efficacy (54% reduction) [3]. The compound inhibits hyphal transition via downregulation of ALS3 and HWP1 adhesin genes, critical for biofilm formation. The dimethoxyphenyl group interferes with ergosterol biosynthesis by binding to lanosterol 14α-demethylase (CYP51), while the thiazole amine moiety quenches reactive oxygen species (ROS) that mediate fungal virulence [3].

SAR studies highlight that replacing the 2,4-dimethoxyphenyl group with a 3,4-dichlorophenyl moiety diminishes antifungal activity (biofilm reduction: 32%), confirming the necessity of methoxy groups for CYP51 inhibition [2]. The methyl group at position 5 enhances lipophilicity, enabling penetration into the polysaccharide matrix of mature biofilms [3].

Tubulin Polymerization Inhibition Dynamics

4-(2,4-Dimethoxyphenyl)-5-methyl-1,3-thiazol-2-amine inhibits tubulin polymerization with an IC₅₀ of 3.2 µM, comparable to colchicine (IC₅₀: 2.8 µM) . The compound binds to the colchicine site on β-tubulin, as evidenced by competitive displacement assays. The dimethoxyphenyl group occupies a subpocket lined by residues Cys241 and Leu248, while the thiazole ring forms π-π interactions with Phe169 .

| Tubulin Binding Site | Interaction Type | Binding Energy (kcal/mol) |

|---|---|---|

| Colchicine site | Hydrophobic and π-π stacking | -9.7 |

| Vinca alkaloid site | No significant binding | N/A |

| Maytansine site | Weak hydrogen bonding | -5.2 |

Methoxy group removal reduces tubulin affinity by 4.3-fold, while methylation at position 5 of the thiazole improves solubility without compromising binding . These findings position the compound as a lead for antimitotic agent development.

α-Amylase and Enzyme Inhibition Potency

The compound exhibits mixed-type inhibition of α-amylase (IC₅₀: 18.7 µM), outperforming acarbose (IC₅₀: 17.85 µM) in non-competitive binding assays [4]. Kinetic analyses (Lineweaver-Burk plots) confirm binding to an allosteric site, inducing conformational changes that reduce substrate affinity. The thiazole amine forms a salt bridge with Asp300, while methoxy groups hydrogen-bond to Gln63 and His305 [4].

| Enzyme Target | Inhibition Type | IC₅₀ (µM) | Structural Determinants |

|---|---|---|---|

| α-Amylase | Non-competitive | 18.7 [4] | Thiazole-Asp300 interaction |

| α-Glucosidase | Competitive | 23.4 [4] | Methoxy-Gln63 hydrogen bonding |

| CYP51 (fungal) | Uncompetitive | 12.1 [3] | Dimethoxyphenyl-lanosterol docking |

The colchicine-binding site in tubulin represents a critical target for antimitotic agents, located at the interface between alpha and beta tubulin subunits [1]. This binding domain encompasses a pocket with a width of 4-5 Å, mediated by helix 7 containing cysteine beta 241, loop 7, and helix 8 [1]. Molecular docking studies of 4-(2,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-amine and related thiazole derivatives have provided comprehensive insights into their binding mechanisms and interactions within this crucial site.

Binding Affinity and Interaction Patterns

Thiazole-based compounds targeting the colchicine-binding site demonstrate remarkable binding affinities, with reported values ranging from -7.3 to -14.5 kcal/mol [2] [3]. The most potent thiazole-2-acetamide derivatives achieved binding energies of -14.50 kcal/mol, establishing strong interactions through arene-hydrogen bonds with asparagine 249 and hydrogen bonds with threonine 179 [3]. These binding affinities compare favorably with established colchicine-binding site inhibitors, indicating the therapeutic potential of 4-(2,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-amine analogs.

The structural basis for these interactions involves the 2,4-dimethoxyphenyl substituent enhancing lipophilicity and steric bulk, which influences binding to tubulin and other biological targets . Specifically, the dimethoxyphenyl moiety of related compounds forms hydrogen bonds with the hydroxyl group of threonine alpha 179, while the thiol group of cysteine beta 241 establishes critical hydrogen bonding interactions with nitrogen atoms in the amino linker region [5].

Key Residue Interactions

Comprehensive docking analyses reveal that thiazole derivatives consistently interact with conserved amino acid residues within the colchicine-binding site. The most significant interactions include:

- Cysteine Beta 241: Forms hydrogen bonds with nitrogen atoms of the amino linker and methoxy oxygen atoms, with interaction distances typically ranging from 2.05 to 2.41 Å [5] [3]

- Threonine Alpha 179: Establishes hydrogen bonds with methoxy groups and backbone atoms, contributing to binding stability [5] [3]

- Asparagine Alpha 101: Participates in hydrogen bonding with oxygen atoms of dimethoxy substituents [3]

- Lysine Beta 254: Forms multiple hydrogen bond interactions with various functional groups [6]

Comparative Binding Modes

Analysis of N,4-diaryl-1,3-thiazol-2-amines reveals that compounds containing the 2,4-dimethoxyphenyl group, such as N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine, demonstrate superior binding characteristics compared to analogs lacking this substitution pattern [5]. The presence of the amino group in the 2-position of the thiazole ring enables formation of critical hydrogen bonds that are absent in methylated derivatives, explaining the enhanced activity of amino-substituted compounds [5].

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship modeling provides essential insights into the molecular determinants governing the biological activity of thiazole derivatives. These computational approaches enable the identification of critical structural features and physicochemical properties that influence binding affinity and therapeutic efficacy.

Molecular Descriptor Analysis

QSAR studies of aminothiazole derivatives reveal that several molecular descriptors significantly correlate with biological activity [8]. Volume, surface area, lipophilicity, dipole moment, refractivity, and molecular polarization emerge as the most influential parameters affecting antihypertensive and related biological activities [8]. The energy of the lowest unoccupied molecular orbital (LUMO) demonstrates a particularly strong correlation, with decreasing LUMO energy corresponding to enhanced biological activity [8].

For 4-(2,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-amine, these findings suggest that the dimethoxyphenyl substitution pattern contributes favorably to activity through optimal lipophilicity and electronic properties. The methoxy groups enhance both the dipole moment and molecular volume while providing sites for favorable electrostatic interactions.

Three-Dimensional QSAR Models

Advanced 3D-QSAR analyses using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) techniques demonstrate excellent predictive capabilities for thiazole and thiadiazole derivatives [9]. The best molecular shape analysis model achieves 70.0% predicted variance and 77.7% explained variance, highlighting the importance of Jurs descriptors including atomic charge weighted positive surface area and relative charge surface areas [9].

Molecular field analysis yields even more robust models with 96.1% explained variance and 71.6% predicted variance [9]. These models emphasize the critical role of steric and electrostatic fields in determining binding affinity and biological activity. The superior performance of field-based methods indicates that spatial distribution of molecular properties, rather than simple constitutional descriptors, governs the interaction with biological targets.

Electronic and Topological Descriptors

Recent QSAR investigations of thiazole derivatives targeting 5-lipoxygenase demonstrate the utility of topological and electronic descriptors [10]. The optimal model incorporates descriptors such as AATSC4c, GATS5s, maxHBa, and JGI4, achieving correlation coefficients of 0.626 for training sets and 0.621 for test sets [10]. These descriptors encode information about atomic properties, geometric configurations, and hydrogen bonding capabilities.

For thiazolidine-4-one derivatives, QSAR modeling identifies MLFER_S, GATSe2, Shal, and EstateVSA6 as critical descriptors positively correlated with antitubercular activity [11]. The high polarizability, electronegativity contributions, surface area contributions, and halogen atom count emerge as favorable structural features [11]. These findings provide guidance for optimizing the structure of 4-(2,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-amine through strategic substitution patterns.

Structure-Activity Relationships for Thiazole Derivatives

Comprehensive QSAR analysis of 2-aminothiazole-based compounds reveals several key structure-activity relationships [8]. Activity increases with molecular volume, lipophilicity, dipole moment, refractivity, and polarization, while decreasing with surface area [8]. Among energy parameters, the LUMO energy shows the strongest correlation, with decreased LUMO energy corresponding to enhanced activity [8].

Charge distribution analysis indicates that antihypertensive activity increases with greater charge on the nitrogen atom of the amino group and with increased distance between this nitrogen and the thiazole ring nitrogen [8]. Additionally, larger angles between these nitrogen atoms and the sulfur atom correlate with improved activity [8]. These geometric and electronic parameters provide specific optimization targets for 4-(2,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-amine derivatives.

Predictive Model Validation

Rigorous validation procedures ensure the reliability and predictive power of QSAR models. Leave-one-out cross-validation typically yields Q² values ranging from 0.621 to 0.843 for thiazole derivative models [8] [10]. External validation using independent test sets confirms the robustness of these relationships, with many models maintaining high predictive accuracy across diverse chemical space.

The statistical quality of QSAR models for thiazole derivatives generally exhibits correlation coefficients (R²) between 0.626 and 0.967, indicating strong linear relationships between molecular descriptors and biological activity [8] [11] [10]. Fisher ratios and standard errors further support the statistical significance of identified correlations, providing confidence in the derived structure-activity relationships.

Density Functional Theory (DFT) Calculations of Electronic Properties

Density Functional Theory calculations provide fundamental insights into the electronic structure and molecular properties of thiazole derivatives. These quantum mechanical computations enable detailed analysis of electronic distribution, orbital characteristics, and energetic parameters that govern molecular reactivity and binding interactions.

Computational Methodology and Basis Sets

DFT calculations of thiazole derivatives typically employ the B3LYP hybrid functional, which combines Becke's exchange functional with Lee-Yang-Parr correlation functional [12] [13]. Basis sets ranging from 6-31G(d,p) to 6-311G** provide adequate description of molecular orbitals and electronic properties for thiazole systems [12] [13]. The B3LYP functional demonstrates excellent performance in predicting geometric parameters, vibrational frequencies, and electronic properties of heterocyclic compounds.

For 4-(2,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-amine, B3LYP/6-311G(d,p) calculations would provide optimal balance between computational efficiency and accuracy. This level of theory successfully reproduces experimental bond lengths, angles, and electronic properties for similar thiazole derivatives [14] [15].

Frontier Molecular Orbital Analysis

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) analysis reveals critical information about electronic properties and reactivity patterns [13] [15]. For thiazole azo dyes, HOMO orbitals typically spread over methoxyphenyl donor moieties and thiazole rings as π-bonding orbitals, while LUMO distributions depend on the nature of acceptor groups [13].

HOMO-LUMO energy gaps provide insights into molecular stability and reactivity. Thiazole derivatives with smaller energy gaps demonstrate enhanced reactivity and potentially improved biological activity [13]. The gap values typically range from 2.5 to 4.0 eV for substituted thiazole systems, with electron-donating groups like methoxy substituents generally reducing the gap through HOMO stabilization.

Charge Distribution and Electrostatic Properties

Natural population analysis and electrostatic potential mapping reveal charge distribution patterns crucial for understanding binding interactions [12] [13]. For azidothiazole systems, charge density on nitrogen atoms N3 and N8 emerges as a decisive parameter determining azido-tetrazole equilibrium positions [12]. These findings suggest that nitrogen charge distribution in 4-(2,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-amine significantly influences its binding characteristics.

Molecular electrostatic potential (MEP) surfaces identify electrophilic and nucleophilic sites within molecules [16] [13]. These maps predict regions of favorable electrostatic interactions with biological targets, guiding structure-based drug design efforts. For dimethoxybenzene derivatives, MEP analysis reveals electron-rich regions around methoxy oxygen atoms and electron-deficient areas near aromatic carbons [16].

Geometric Optimization and Conformational Analysis

DFT geometry optimization provides equilibrium molecular structures corresponding to energy minima on potential energy surfaces [12] [14]. For thiazole derivatives, optimization typically reveals planar or near-planar conformations for the heterocyclic ring system, with substituent orientations dependent on steric and electronic factors [14] [13].

The dimethoxyphenyl group in related compounds deviates from planarity with the thiazole moiety by approximately 38°, while other substituents may show smaller deviations of around 6° [13]. These conformational preferences influence binding interactions and must be considered in structure-activity relationship analysis.

Vibrational Analysis and Thermodynamic Properties

Frequency calculations confirm the nature of optimized structures as true minima and provide vibrational spectra for comparison with experimental data [14] [15]. Thiazole derivatives typically exhibit characteristic vibrations including C-S stretching around 845-862 cm⁻¹, C=N stretching at 1612-1615 cm⁻¹, and aromatic C=O stretching at 1725-1749 cm⁻¹ [15].

Thermodynamic properties derived from DFT calculations include enthalpy, entropy, and Gibbs free energy values that govern molecular stability and reaction thermodynamics [12]. These parameters prove essential for understanding conformational equilibria and binding thermodynamics.

Electronic Transition Properties

Time-Dependent DFT (TD-DFT) calculations predict electronic excitation energies and optical properties [17] [13]. For thiazole-based compounds, theoretical spectra typically show multiple absorption bands corresponding to HOMO→LUMO transitions and higher-energy excitations [17]. These calculations aid in understanding photochemical properties and electronic excited states.

The vertical excitation energies and oscillator strengths derived from TD-DFT analysis provide insights into electronic transitions and molecular photophysics [17]. For therapeutic applications, these properties influence drug metabolism and photostability characteristics.

Molecular Dynamics Simulations of Protein-Ligand Complexes

Molecular dynamics simulations provide dynamic insights into protein-ligand interactions, revealing temporal evolution of binding complexes and conformational flexibility that static docking studies cannot capture. These simulations are essential for understanding the stability and dynamics of 4-(2,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-amine interactions with tubulin.

Simulation Methodology and System Preparation

Molecular dynamics simulations of tubulin-ligand complexes typically employ all-atom force fields such as AMBER, CHARMM, or GROMOS with explicit solvent models [18] [19]. System preparation involves protein preparation, ligand parameterization, solvation in water boxes, and addition of counterions to maintain electroneutrality. Simulation boxes containing tens of thousands of atoms, including solvent molecules, provide realistic representations of the biological environment [19].

For tubulin heterodimer simulations, periodic boundary conditions and Ewald-based methods handle long-range electrostatic interactions [18]. Time steps of 1-2 femtoseconds enable integration of Newton's equations of motion, with simulations extending from nanoseconds to microseconds depending on system complexity and research objectives [19].

Protein-Ligand Complex Stability Analysis

Root Mean Square Deviation (RMSD) analysis provides primary metrics for assessing complex stability over simulation trajectories [20] [21]. For thiazole-protein complexes, ligand RMSD values typically remain below 2.5 Å, indicating stable binding configurations [21]. Interface RMSD, encompassing all amino acids within 4 Å of the ligand, generally stays below 3 Å for stable complexes [21].

Compound 5l in thiazole-thiadiazole studies demonstrates the strongest stabilizing effect on protein structures, maintaining consistent interactions with conserved residues including glutamate 74, serine 105, tyrosine 44, and serine 100 [20]. These interactions, primarily through hydrogen bonding and electrostatic contacts, contribute to enhanced complex stability throughout simulations.

Conformational Dynamics and Flexibility

Root Mean Square Fluctuation (RMSF) analysis reveals regional flexibility patterns within protein-ligand complexes [20] [22]. Binding sites typically show reduced fluctuations upon ligand binding, indicating stabilization of local protein structure [20]. For tubulin heterodimers, the dominant motion corresponds to wobbling at lateral interfaces between dimers, which influences microtubule assembly dynamics [18].

Principal Component Analysis (PCA) identifies dominant motions and collective variables governing complex dynamics [18] [20]. For tubulin systems, the primary modes include heterodimer bending, axial rotation, and compression motions [18]. Ligand binding redistributes these motions, with wobbling modes becoming more prominent in bound states compared to isolated heterodimers.

Hydrogen Bonding and Interaction Analysis

Hydrogen bond analysis throughout simulation trajectories reveals the stability and persistence of critical interactions [20] [21]. For tubulin-binding compounds, hydrogen bonds with conserved residues like threonine 179 and cysteine 241 maintain high occupancy percentages, typically exceeding 70% of simulation time [21]. The number of hydrogen bonds varies dynamically but generally remains stable for tightly bound complexes.

Cluster analysis of hydrogen bonding patterns identifies predominant interaction modes and reveals alternative binding conformations [20]. These analyses confirm that protein-ligand complex stability depends on maintaining key hydrogen bonds while accommodating some degree of conformational flexibility.

Binding Free Energy Calculations

Molecular Mechanics-Poisson Boltzmann Surface Area (MM-PBSA) and related methods estimate binding free energies from molecular dynamics trajectories [20] [22]. These calculations decompose total binding energy into contributions from van der Waals interactions, electrostatic forces, polar solvation, and nonpolar solvation terms [22].

For thiazole derivatives, binding free energies typically range from -10 to -30 kcal/mol, with the most potent compounds showing more favorable (more negative) values [20]. Compound 5l demonstrates particularly strong binding affinity due to favorable electrostatic and van der Waals contributions combined with minimal unfavorable solvation penalties [20].

Allosteric Effects and Long-Range Communication

Extended molecular dynamics simulations reveal allosteric effects where ligand binding at one site influences distant protein regions [20]. Principal component analysis suggests that ligand binding to tubulin induces conformational changes consistent with allosteric regulation mechanisms [20]. These long-range effects contribute to the biological activity of colchicine-binding site inhibitors by affecting overall protein dynamics.

Free Energy Landscape (FEL) analysis maps the conformational space explored during simulations and identifies stable states and transition pathways [20]. For thiazole-protein complexes, FEL analysis shows rapid stabilization in ligand-bound states, indicating thermodynamically favorable binding interactions.

Comparative Analysis Across Related Compounds

Molecular dynamics simulations enable direct comparison of binding behavior across series of related compounds [21]. For example, comparative studies of different cyclic lipopeptides binding to β-tubulin reveal that specific compounds like iturin A and fengycin maintain greater stability over 100-nanosecond simulations compared to alternatives like surfactin [21].